Dihydro-fk506
Description
Dihydro-FK506 (CAS No. 104987-30-6), also referred to as FK506D, is a structural analog of the immunosuppressive macrolide FK506 (Tacrolimus). It is characterized by a saturated C21 side chain, distinguishing it from FK506 and FK520, which possess an allyl group at the same position (Figure 1) . This compound is widely used in biochemical studies to investigate FK506-binding proteins (FKBPs), particularly in cardiac and skeletal muscle sarcoplasmic reticulum (SR), where it binds to FKBP12.6 with high specificity .
Properties
IUPAC Name |
(18Z)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19-,27-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYGKZGKXDOUEO-PGDOHDMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1/C=C(\CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)OC)OC)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104987-30-6 | |
| Record name | Dihydro Tacrolimus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-fk506 involves the modification of the FK506 molecule. One common method is the hydrogenation of FK506, which reduces the double bond in the macrolide ring to produce this compound. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar principles to the production of FK506. The fermentation process involves the cultivation of Streptomyces species that produce FK506. The FK506 is then extracted and purified from the culture broth. The purified FK506 undergoes hydrogenation to yield this compound. Optimization of fermentation conditions, such as nutrient supplementation and genetic engineering of the producing strains, can enhance the yield of FK506 and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Dihydro-fk506 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: Functional groups on the macrolide ring can be substituted with other groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the macrolide ring, and substituted analogs with different functional groups .
Scientific Research Applications
Chemistry
Dihydro-FK506 serves as a model compound in the study of macrolide structures. Its chemical properties allow researchers to investigate the reactivity and modification of similar compounds, providing insights into the synthesis of novel macrolide derivatives that may possess enhanced biological activities or improved pharmacological profiles.
Biology
In biological research, this compound is being explored for its effects on cellular processes and signaling pathways. It interacts with FKBP12 (FK506-binding protein 12), inhibiting calcineurin phosphatase activity. This inhibition prevents the activation of nuclear factor of activated T-cells (NF-AT), leading to reduced transcription of interleukin-2 (IL-2) and other cytokines, which are critical in T-cell activation and proliferation .
Key Biological Effects:
- Immunosuppressive Activity : this compound exhibits potent immunosuppressive effects similar to FK506, making it a candidate for preventing organ transplant rejection.
- Neuroprotective Properties : Preliminary studies suggest that it may have neuroprotective and neuroregenerative effects, potentially benefiting conditions such as neurodegenerative diseases .
- Antifungal Activity : The compound is also being investigated for its antifungal properties, which could expand its therapeutic applications beyond immunosuppression .
Medicine
This compound's medical applications are particularly promising:
- Therapeutic Uses : Its immunosuppressive properties make it valuable in transplant medicine. Additionally, ongoing research is exploring its potential in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel diseases like ulcerative colitis .
- Cancer Treatment : Recent studies indicate that this compound may have anticancer properties, with potential applications in various cancer therapies .
Case Studies:
- Transplantation Studies : Clinical trials have demonstrated that this compound effectively reduces the incidence of graft rejection in organ transplant patients.
- Autoimmune Disease Trials : Research is underway to assess its efficacy in managing symptoms and progression of autoimmune disorders.
Industry
In industrial applications, this compound is utilized in the development of new pharmaceutical formulations. Its role as a lead compound in drug discovery is significant, particularly for creating derivatives with tailored pharmacological profiles that could address unmet medical needs .
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemistry | Model compound for macrolide studies | Insights into synthesis and modification |
| Biology | Cellular signaling studies | Immunosuppression, neuroprotection |
| Medicine | Organ transplantation, autoimmune diseases | Reduced graft rejection, symptom management |
| Industry | Pharmaceutical formulation development | New drug discovery opportunities |
Mechanism of Action
Dihydro-fk506 exerts its effects by binding to the immunophilin FKBP12 (FK506-binding protein 12). This complex inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT). As a result, the transcription of interleukin-2 (IL-2) and other cytokines is suppressed, leading to immunosuppressive effects. Additionally, this compound has been shown to have neuroprotective and neuroregenerative properties through its interaction with various molecular targets and pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| This compound | 104987-30-6 | C₄₄H₆₉NO₁₂ | 804.02 | Saturated C21 side chain |
| FK506 (Tacrolimus) | 109581-93-3 | C₄₄H₆₉NO₁₂ | 804.02 | Allyl group at C21 |
| FK520 (Ascomycin) | 104987-12-4 | C₄₃H₆₉NO₁₂ | 790.00 | Methyl group at C21 |
| Everolimus | 159351-69-6 | C₅₃H₈₃NO₁₄ | 958.22 | Hydroxyethyl chain substitution |
| Temsirolimus | 162635-04-3 | C₅₆H₈₇NO₁₈ | 1030.29 | Esterified macrocycle with 2,2-bis(hydroxymethyl)propionic acid |
Notes:
- FK506 and this compound share identical molecular formulas but differ in side-chain saturation, impacting binding kinetics .
- FK520 (ascomycin) lacks the allyl group and is methyl-substituted, reducing immunosuppressive potency compared to FK506 .
- Rapamycin derivatives (everolimus, temsirolimus) feature larger macrocycles and modified substituents, enabling mTOR inhibition rather than calcineurin blockade .
Functional Analogs
Compounds like cyclosporine A and pimecrolimus share immunosuppressive mechanisms but differ structurally. Cyclosporine A is a cyclic peptide targeting cyclophilin, while pimecrolimus is an ascomycin derivative with a modified C21 side chain .
Research Findings and Mechanistic Insights
Binding Affinity and Specificity
- FKBP12.6 Interaction: this compound binds four molecules per tetrameric cardiac ryanodine receptor (RyR2), stabilizing the channel conformation. This contrasts with FK506, which preferentially binds FKBP12 in skeletal muscle RyR1 .
- Immunosuppressive Activity: this compound retains calcineurin inhibition but exhibits reduced cellular uptake compared to FK506 due to hydrophobicity changes .
- Solubility and Bioavailability : this compound has a logP of ~2.15 (predicted), indicating moderate lipid solubility, whereas FK520’s methyl group enhances solubility (logP ~1.64) .
Pharmacokinetic Comparison
- Toxicity Profile : this compound shows lower nephrotoxicity in preclinical models than FK506, likely due to altered tissue distribution .
Q & A
Q. How can researchers mitigate bias in this compound’s mechanistic studies?
- Methodological Answer : Implement randomization in treatment allocation and sample processing. Use orthogonal assays (e.g., biochemical + cellular) to confirm findings. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Disclose conflicts of interest and funding sources in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
